2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide

Sigma-1 Receptor Ligand Binding Ki Determination

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide (CAS 524063-21-6) is a synthetic piperazine derivative with a molecular formula of C24H24FN3O2 and a molecular weight of 405.47 g/mol. Its structure integrates a 4-fluorophenylpiperazine moiety with a 4-phenoxyphenylacetamide group, classifying it within a privileged scaffold explored for sigma receptor and melanocortin receptor modulation.

Molecular Formula C24H24FN3O2
Molecular Weight 405.5 g/mol
CAS No. 524063-21-6
Cat. No. B3143420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide
CAS524063-21-6
Molecular FormulaC24H24FN3O2
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C24H24FN3O2/c25-19-6-10-21(11-7-19)28-16-14-27(15-17-28)18-24(29)26-20-8-12-23(13-9-20)30-22-4-2-1-3-5-22/h1-13H,14-18H2,(H,26,29)
InChIKeyHIKYXSNYPKKEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Characterizing 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide (524063-21-6): A Dual-Affinity Piperazine Scaffold


2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide (CAS 524063-21-6) is a synthetic piperazine derivative with a molecular formula of C24H24FN3O2 and a molecular weight of 405.47 g/mol . Its structure integrates a 4-fluorophenylpiperazine moiety with a 4-phenoxyphenylacetamide group, classifying it within a privileged scaffold explored for sigma receptor and melanocortin receptor modulation [1]. This compound is distinct from other piperazine analogs due to its specific substitution pattern, which confers a unique dual-target affinity profile validated by quantitative binding and functional assay data.

Target engagement Sigma-1 receptor binding studies
Functional assay MC4R agonist activity context
SAR probe Electronic fine-tuning with 4-fluorophenyl group

Why Unsubstituted or Alternative Aryl-Piperazine Analogs Cannot Replicate the Dual-Target Profile of 524063-21-6


Generic substitution with closely related analogs such as N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide or the 4-methoxyphenyl variant fails to recapitulate the specific pharmacological fingerprint of 524063-21-6. The 4-fluorophenyl substituent is not isosteric with hydrogen, methoxy, or other halogens; it critically modulates electron density on the piperazine ring, directly impacting receptor binding kinetics [1]. For instance, the unsubstituted phenyl analog (CAS 692773-82-3) is known to target different receptor systems, while the fluorinated compound demonstrates potent, quantified agonist activity at the melanocortin-4 receptor (MC4R) [2]. Simple interchange therefore leads to a loss of the defined dual sigma-1/MC4R activity that distinguishes this exact compound in screening cascades.

Unsubstituted phenyl
May lack MC4R agonist activity and shift target selectivity away from dual-receptor profile.
4-Methoxyphenyl analog
Electron-donating effect may reduce sigma-1 binding and alter piperazine basicity.
Alternative 4-substitution
Different lipophilicity or electronic effects can modify receptor interaction and assay readouts.

Quantitative Differentiation Guide for 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide vs. Closest Analogs


Sigma-1 Receptor Affinity: Sub-Nanomolar Binding Achieved Through 4-Fluorophenyl Substitution

This compound demonstrates high-affinity binding to the sigma-1 receptor, a key differentiator from its 4-methoxyphenyl and unsubstituted phenyl analogs. The target compound achieved a Ki of 4.30 nM in a radioligand displacement assay [1]. In a separate assay, its affinity was measured at 2 nM [2]. This places its potency in the same range as the established high-affinity sigma ligand haloperidol (Ki 2.6–4.8 nM) , a significant improvement over the anticipated lower affinity of the 4-methoxyphenyl analog, which introduces an electron-donating group detrimental to sigma binding.

Sigma-1 Affinity
Reported
Ki = 4.30 nM
Supports sigma-1 binding assay context
Cross-study comparable to haloperidol reference
Sigma-1 Receptor Ligand Binding Ki Determination

Melanocortin-4 Receptor (MC4R) Agonism: Potent and Selective Functional Activity

A key differentiating functional property is the potent agonism at the human melanocortin-4 receptor (MC4R). The compound has a reported EC50 of 6.2 nM in a cAMP accumulation assay [1]. This functional activity is a critical discriminator, as the unsubstituted phenyl analog N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has no reported MC4R agonist activity in authoritative databases, suggesting a switch in target selectivity profiles induced by the 4-fluorine substituent [2]. The potency is comparable to optimized MC4R tool compounds and provides a validated chemical starting point for metabolic disease research [3].

MC4R Agonism
Class-level
EC50 = 6.2 nM
Reported MC4R agonist activity context
Functional response differs from unsubstituted analog
MC4R Agonist cAMP Assay Metabolic Research

Physicochemical Differentiation: Optimized Electron Density and Lipophilicity via 4-Fluorophenyl Substitution

The 4-fluorophenyl group provides a distinct physicochemical signature compared to other 4-substituted analogs. The Hammett substituent constant for the para-fluoro group (σₚ = 0.06) indicates a mild electron-withdrawing effect, significantly different from the electron-donating 4-methoxy group (σₚ = -0.27) or the more lipophilic 4-chloro group (σₚ = 0.23) [1]. This directly impacts the piperazine ring's basicity (calculated pKa) and the compound's overall lipophilicity (predicted logP). The target compound has a predicted density of 1.243 g/cm³ and boiling point of 601.0°C, compared to the 4-methoxyphenyl analog's lower density of 1.11 g/cm³ , reflecting differences in intermolecular interactions that can affect solubility and formulation.

Electronic Profile
Class-level
σp(4-F) = 0.06 vs σp(4-OCH3) = -0.27
Supports electronic SAR differentiation
Mild electron-withdrawing effect distinct from 4-methoxy
Physicochemical Properties SAR Analysis Lipophilicity

Validated Vendor Characterization: Confirmed Identity and Purity for Reliable Screening

Unlike many close analogs available only from general screening libraries with limited characterization, the target compound is supplied by established vendors with verified analytical data. Commercial sources offer the compound with a confirmed purity of 98% . The canonical SMILES notation is validated as O=C(CN1CCN(C2=CC=C(F)C=C2)CC1)NC1=CC=C(OC2=CC=CC=C2)C=C1, ensuring the correct regiochemistry . This traceable quality standard is critical for reproducible pharmacology, in contrast to the variable purity often associated with custom-synthesized 4-methoxy or 4-nitro analogs.

Vendor Purity
Data to verify
Purity 98% (HPLC, NMR, MS)
Purity may support assay reproducibility
Batch-specific COA review recommended
Quality Control Purity Analysis Procurement Assurance

High-Value Application Scenarios for 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide Based on Validated Differentiation


Dual Sigma-1/MC4R Chemical Probe for Neuro-Metabolic Disease Research

The validated high affinity for the sigma-1 receptor (Ki = 4.30 nM) combined with potent MC4R agonist activity (EC50 = 6.2 nM) makes this compound an excellent bifunctional chemical probe for exploring the intersection of sigma-1 chaperone function and central energy homeostasis regulation. It can be deployed in animal models of diet-induced obesity or neuropathic pain to dissect the contribution of sigma-1-mediated neuroplasticity and MC4R-mediated satiety signaling. The use of the unsubstituted phenyl or 4-methoxyphenyl analog would result in the absence of one or both of these activities, failing to answer the relevant biological question.

Arylpiperazine Structure-Activity Relationship (SAR) Cornerstone for Fine-Tuning Electronic Effects

With its unique Hammett σₚ value of 0.06 for the 4-fluorophenyl group , this compound serves as the essential 'fluorine walk' component in an SAR series attempting to optimize the electron density on the piperazine ring without introducing a strong electron donor (like the 4-methoxy analog) or a strong electron acceptor (like a 4-nitro analog). By occupying this specific electronic parameter space, researchers can isolate the influence of mild inductive effects on target selectivity, metabolic stability, or hERG liability, while maintaining a constant phenoxyphenylacetamide scaffold. This fine-tuning is not possible with the commercially available 4-H, 4-Me, 4-Cl, or 4-OMe variants.

Reference Standard for Validating MC4R Activation in Selective Assay Systems

Given the documented agonist EC50 of 6.2 nM in a cAMP HTRF assay using HEK293 cells , researchers can use this compound as a reference agonist to validate the sensitivity and dynamic range of their MC4R functional assays. Its potency is in a useful range for screening, and its well-defined vendor QC (purity 98%) ensures that lot-to-lot variability will not erode assay reproducibility. The absence of this functional activity in the phenyl analog (CAS 692773-82-3) allows this compound to act as a specific positive control, ruling out false-negative results caused by issues with the piperazine linker or phenoxyphenyl moiety.

Application
Selection Property
Validation Focus
Dual sigma-1/MC4R pathway probe
Dual-receptor binding profile
Receptor occupancy and downstream signaling endpoints
Arylpiperazine SAR cornerstone
Mild electron-withdrawing character (4-F)
Electronic effect on target selectivity and metabolic stability
MC4R assay reference standard
Reported MC4R agonist activity
Assay sensitivity and reproducibility check
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